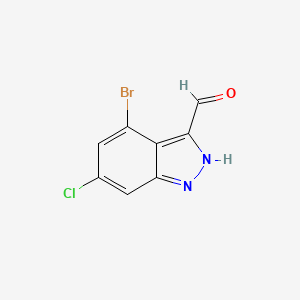

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXXDHAZXFYWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Analytical Characterization of 4 Bromo 6 Chloro 1h Indazole 3 Carbaldehyde Analogs

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like substituted indazoles. By probing how the molecule interacts with electromagnetic radiation, these techniques provide detailed information about its functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. researchgate.netnih.gov It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. upi.edu

¹H NMR: In the proton NMR spectrum of an indazole-3-carbaldehyde analog, several key signals are expected. The aldehyde proton (CHO) typically appears as a distinct singlet in the downfield region, usually between 9.5 and 10.5 ppm. mnstate.edu The N-H proton of the indazole ring is also characteristic, often observed as a broad singlet at a chemical shift greater than 10 ppm, which is subject to solvent and concentration effects. The aromatic protons on the benzene (B151609) ring will appear in the 7.0-8.5 ppm range. For a 4-bromo-6-chloro substituted pattern, two singlets corresponding to the protons at the C5 and C7 positions would be anticipated.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the structure. africaresearchconnects.com The aldehyde carbonyl carbon is highly deshielded and typically resonates between 185 and 195 ppm. The carbons of the indazole ring appear in the aromatic region (approximately 110-150 ppm). researchgate.netresearchgate.net The specific substitution pattern can be confirmed by the number of signals and their chemical shifts, which are influenced by the electronic effects of the halogen substituents. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. In this specific analog, it would confirm the absence of coupling for the isolated C5-H and C7-H aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons, allowing for unambiguous assignment of the C5, C7, and aldehyde carbons based on their attached proton signals.

Interactive Table: Expected NMR Data for 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key 2D NMR Correlations (HMBC) |

| ¹H | NH | >11.0 | broad singlet | C3, C7a |

| ¹H | CH O | 9.5 - 10.5 | singlet | C3 |

| ¹H | C5-H | 7.0 - 8.5 | singlet | C3a, C4, C6, C7 |

| ¹H | C7-H | 7.0 - 8.5 | singlet | C5, C6, C7a |

| ¹³C | C HO | 185 - 195 | doublet (in coupled spectrum) | - |

| ¹³C | C 3 | 140 - 150 | singlet | - |

| ¹³C | C 3a | 135 - 145 | singlet | - |

| ¹³C | C 4 | 115 - 125 | singlet | - |

| ¹³C | C 5 | 120 - 130 | doublet | - |

| ¹³C | C 6 | 130 - 140 | singlet | - |

| ¹³C | C 7 | 110 - 120 | doublet | - |

| ¹³C | C 7a | 140 - 150 | singlet | - |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For indazole analogs, the FT-IR spectrum provides a characteristic fingerprint. mdpi.comnih.gov

Key expected absorption bands include:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole (B372694) ring.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹, which is indicative of a conjugated aldehyde carbonyl group.

C=C and C=N Ring Stretching: A series of bands in the 1450-1620 cm⁻¹ region corresponds to the stretching vibrations within the fused aromatic ring system.

C-Br and C-Cl Stretches: Absorptions for carbon-halogen bonds appear in the fingerprint region (below 1000 cm⁻¹).

Interactive Table: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |

| C=C / C=N | Ring Stretch | 1450 - 1620 | Medium to Strong |

| C-Cl | Stretch | 700 - 850 | Strong |

| C-Br | Stretch | 500 - 650 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.orgyoutube.com

For this compound, the mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in characteristic M, M+2, and M+4 peaks with predictable relative intensities, providing strong evidence for the presence of one bromine and one chlorine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other potential structures with the same nominal mass. nih.gov

Common fragmentation pathways for indazole derivatives may involve the initial loss of the aldehyde group (CHO), followed by cleavage of the pyrazole ring or loss of a halogen atom. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photodiode Array (PDA) Detection

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. pharmatutor.org This technique is particularly useful for compounds containing chromophores, which are unsaturated functional groups or aromatic systems. shu.ac.uk

The indazole ring system, being aromatic and containing heteroatoms, is an effective chromophore. Analogs of this compound are expected to exhibit strong absorption bands in the UV region (200-400 nm). These absorptions primarily arise from π→π* transitions within the conjugated aromatic system and potentially n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. tanta.edu.egyoutube.comyoutube.com

In modern analytical chemistry, UV-Vis spectroscopy is often coupled with chromatographic systems. A Photodiode Array (PDA) detector, used with HPLC, can acquire a full UV-Vis spectrum for every point in the chromatogram. This allows for the confirmation of peak purity and provides spectroscopic data that can aid in the identification of components in a mixture. acs.org

X-ray Diffraction Analysis for Solid-State Structural Determination

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction analysis offers an unparalleled, unambiguous determination of the molecular structure in the solid state. mdpi.com This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. mdpi.com

For an indazole analog, X-ray crystallography would confirm:

The planarity of the bicyclic indazole ring system.

The precise conformation of the aldehyde group relative to the ring.

The exact positions of the bromine and chlorine substituents on the benzene ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group of the pyrazole ring, which can dictate the packing arrangement of the molecules. nih.govcore.ac.uk

Obtaining a crystal suitable for X-ray analysis is a critical step that provides the ultimate proof of the proposed molecular structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose in the analysis of indazole derivatives. nih.gov

Typically, a reversed-phase HPLC method is employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A pure sample of this compound would ideally show a single, sharp peak. scholaris.ca

These techniques are also invaluable during the synthesis process for:

Monitoring the progress of a chemical reaction by analyzing the disappearance of starting materials and the appearance of the product.

Identifying the presence of any isomers or byproducts formed during the reaction.

Guiding the purification process, such as flash column chromatography or preparative HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For analogs of this compound, GC-MS can provide information on their purity and molecular weight, and offer insights into their fragmentation patterns, which is essential for structural confirmation.

The electron ionization (EI) mass spectrum of a typical halogenated indazole-3-carbaldehyde analog would exhibit a characteristic molecular ion peak cluster. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) results in a distinctive isotopic pattern for the molecular ion and any halogen-containing fragments. libretexts.orgdocbrown.info

Key Fragmentation Pathways:

The fragmentation of these analogs under EI conditions is expected to proceed through several key pathways:

Loss of the formyl radical (-CHO): This would result in a significant fragment corresponding to the indazole ring system.

Loss of halogen atoms: Sequential loss of bromine and chlorine radicals can be observed.

Ring cleavage: Fragmentation of the indazole ring itself can lead to a series of smaller ions.

A hypothetical fragmentation pattern for a simplified analog, 4-Bromo-1H-indazole-3-carbaldehyde, is presented in the table below to illustrate the expected fragments.

| Fragment Ion | Proposed Structure | m/z (relative to 79Br) | Significance |

| [M]+• | C8H5BrN2O+• | 224 | Molecular Ion |

| [M-CHO]+ | C7H5BrN2+ | 195 | Loss of formyl radical |

| [M-Br]+ | C8H5N2O+ | 145 | Loss of bromine radical |

| [C7H5N2]+ | Indazole core | 117 | Indazole nucleus |

This table is illustrative and represents a simplified analog for educational purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS/QTOF-MS)

For less volatile or thermally labile analogs, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. The use of High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between isobaric compounds.

In a study on the metabolic profiling of "indazole-3-carboxamide" synthetic cannabinoids, a class of compounds structurally related to this compound, Ultra-High-Performance Liquid Chromatography coupled with a QE Orbitrap Mass Spectrometer (UHPLC-QE Orbitrap MS) was utilized. nih.gov This approach allowed for the identification of various metabolites through accurate mass measurements and the analysis of their fragmentation patterns. nih.gov

For the analogs of this compound, LC-HRMS would be instrumental in:

Accurate Mass Measurement: Determining the exact mass of the molecular ion to four or five decimal places, which allows for the unambiguous confirmation of the elemental formula.

Isotopic Pattern Analysis: The high resolution allows for the clear visualization of the complex isotopic patterns arising from the presence of both bromine and chlorine.

MS/MS Fragmentation Studies: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and elucidate the connectivity of the atoms within the molecule.

The table below shows the theoretical exact masses and isotopic distribution for the molecular ion of this compound.

| Isotopologue | Formula | Theoretical Exact Mass | Relative Abundance (%) |

| M | C8H479Br35ClN2O | 257.9277 | 75.7 |

| M+2 | C8H481Br35ClN2O / C8H479Br37ClN2O | 259.9257 / 259.9248 | 100.0 |

| M+4 | C8H481Br37ClN2O | 261.9228 | 24.3 |

Complementary Analytical Techniques (e.g., SEM-EDAX, ESR)

To gain a more complete understanding of the physicochemical properties of this compound analogs, complementary analytical techniques can be employed.

Scanning Electron Microscopy-Energy Dispersive X-ray Analysis (SEM-EDAX): SEM provides high-resolution images of the surface morphology and crystal structure of a solid sample. researchgate.netresearchgate.net For a crystalline analog, SEM could reveal details about its crystal habit, size, and shape. Coupled with EDAX, which is an elemental analysis technique, the presence and distribution of bromine and chlorine on the surface of the crystals could be confirmed. mst.or.jpwikipedia.org EDAX analysis would generate a spectrum with characteristic X-ray emission lines for the elements present in the sample, providing semi-quantitative information about the elemental composition. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. nih.govnih.gov While the parent indazole molecule is not a radical, ESR could be used to study the potential formation of radical species during chemical reactions or degradation processes. For instance, studies have used ESR to investigate radicals formed from the reaction of hydroxyl radicals with related heterocyclic compounds like imidazole (B134444) and pyrazole. huji.ac.il This technique could be valuable in understanding the reactivity and stability of indazole analogs under certain conditions.

Reactivity and Chemical Transformations of the 4 Bromo 6 Chloro 1h Indazole 3 Carbaldehyde Scaffold

Transformations of the Indazole Core

The indazole core, a bicyclic system composed of fused benzene (B151609) and pyrazole (B372694) rings, is amenable to various functionalization reactions. These transformations primarily target the nitrogen atoms of the pyrazole ring and the carbon atoms of the benzene ring, often leveraging the existing halogen substituents as synthetic handles.

Functionalization Reactions of the Indazole Moiety

The functionalization of the indazole nucleus is a key strategy for synthesizing novel bioactive compounds. Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for this purpose. oup.comwikipedia.org For haloindazoles like 4-bromo-6-chloro-1H-indazole-3-carbaldehyde, the bromine and chlorine atoms serve as points for introducing new carbon-carbon and carbon-heteroatom bonds.

Common functionalization reactions include:

Arylation: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at the C4 or C6 positions by selectively reacting the corresponding halogen. oup.com

Alkylation, Alkenylation, and Alkynylation: Other palladium-catalyzed reactions such as Heck and Sonogashira couplings allow for the introduction of various unsaturated carbon fragments.

C-H Activation: Modern synthetic methods also allow for the direct functionalization of C-H bonds on the indazole ring, providing an alternative route to diversification that avoids pre-functionalization with halogens. nih.gov

These reactions are crucial for creating libraries of substituted indazoles for screening in pharmaceutical research. oup.com

Regioselective Alkylation and Acylation of Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and their direct alkylation or acylation often leads to a mixture of N1 and N2 regioisomers. scribd.com Achieving regioselectivity is a significant challenge, as the thermodynamic stability of the 1H-indazole tautomer does not always translate to selective formation of the N1-substituted product. rsc.org The outcome of these reactions is highly dependent on reaction conditions and the substitution pattern of the indazole ring.

Several factors influence the N1/N2 regioselectivity:

Base and Solvent: The choice of base and solvent system plays a critical role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for many substituted indazoles. rsc.orgglobethesis.com

Steric and Electronic Effects: The substituents on the indazole ring exert significant steric and electronic influence. Bulky groups at the C7 position can sterically hinder the N1 position, favoring substitution at N2. Conversely, electron-withdrawing groups at C7 can electronically favor N2 alkylation. globethesis.com

Chelation Control: In substrates containing a coordinating group at the C3 position (like an ester), the choice of a cation that can chelate with the indazole N2 and the C3 substituent can direct alkylation to the N1 position. Cesium salts, for example, can promote N1 selectivity through this mechanism. scribd.com

| Substrate Type | Conditions (Base, Solvent) | Major Product | Controlling Factor | Reference |

|---|---|---|---|---|

| C3-Carboxymethyl Indazole | NaH, THF | N1-alkyl | Kinetic control | globethesis.com |

| C7-NO2 Indazole | NaH, THF | N2-alkyl | Electronic effect | globethesis.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3, Dioxane | N1-alkyl | Chelation with Cesium | scribd.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH, DMF | N1/N2 mixture | Lack of regiocontrol | nih.gov |

Reactions Involving the Carbaldehyde Group at C3

The carbaldehyde group at the C3 position is a key functional handle, enabling a wide array of chemical transformations. It can participate in condensation, oxidation, and reduction reactions to generate diverse derivatives. rsc.orgnih.govresearchgate.net

Condensation Reactions (e.g., Schiff Base Formation)

The carbonyl group of the C3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity. The formation of the C=N double bond typically occurs under neutral or mildly acidic conditions and involves the elimination of a water molecule. researchgate.net

The general reaction is as follows: Indazole-CHO + R-NH₂ ⇌ Indazole-CH=N-R + H₂O

These reactions are valuable for linking the indazole scaffold to other chemical moieties, including amino acids, heterocyclic amines, and other pharmacophores. acs.orgnih.gov The stability and reactivity of the resulting Schiff base can be influenced by the electronic properties of the substituents on both the indazole and the amine.

Oxidation and Reduction Pathways of the Carbaldehyde

The carbaldehyde group at C3 can be easily manipulated through oxidation and reduction, providing access to indazoles with different functional groups at this position. nih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromo-6-chloro-1H-indazole-3-carboxylic acid). This transformation is a fundamental process in organic synthesis. nih.gov A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective reagents. For heterocyclic aldehydes, reagents such as quinolinium dichromate or N-heterocyclic carbene (NHC) catalysts with an oxidant like manganese(IV) oxide (MnO₂) can be effective. oup.comnih.govnih.gov

Reduction: The aldehyde can be reduced to the corresponding primary alcohol ((4-bromo-6-chloro-1H-indazol-3-yl)methanol). This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like esters or halogens. wikipedia.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but with less functional group tolerance. Enzymatic reductions offer a highly selective and environmentally friendly alternative. nih.gov

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Oxidation | Carboxylic Acid (-COOH) | KMnO₄, CrO₃, Quinolinium Dichromate, MnO₂/NHC catalyst | oup.comnih.govnih.gov |

| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄, H₂/Catalyst, E. coli (biocatalyst) | wikipedia.orgnih.gov |

Reactivity of Halogen Substituents (Bromine at C4, Chlorine at C6)

The presence of two different halogen atoms on the benzene portion of the indazole scaffold is a key feature of this compound. The differential reactivity of the bromine at C4 and the chlorine at C6 allows for selective and sequential functionalization, particularly in transition-metal-catalyzed cross-coupling reactions.

In general, the reactivity of aryl halides in common palladium-catalyzed reactions (like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings) follows the order: I > Br > Cl > F. This difference is attributed to the bond dissociation energies of the carbon-halogen bond.

This reactivity difference enables a stepwise approach to synthesis:

Reaction at C4: The more reactive C4-Br bond can be selectively targeted for a cross-coupling reaction under carefully controlled conditions, leaving the C6-Cl bond intact.

Reaction at C6: The resulting product can then be subjected to a second cross-coupling reaction under more forcing conditions to modify the C6-Cl position.

This strategy provides a powerful tool for the controlled synthesis of polysubstituted indazoles, where different substituents can be precisely installed at specific positions on the aromatic ring.

| Reaction Type | Relative Reactivity | Typical Conditions for Selective C-Br Reaction |

|---|---|---|

| Suzuki-Miyaura Coupling | C-Br > C-Cl | Mild Pd catalyst (e.g., Pd(PPh₃)₄), weaker base, lower temperature |

| Buchwald-Hartwig Amination | C-Br > C-Cl | Specific ligand choice (e.g., phosphine-based), controlled temperature |

| Sonogashira Coupling | C-Br > C-Cl | Pd/Cu catalysis, mild base (e.g., Et₃N), room temperature |

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the di-halogenated indazole scaffold is an excellent substrate for such transformations. The greater reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed systems allows for selective functionalization at the C4 position.

Suzuki-Miyaura Coupling : This reaction is highly effective for introducing aryl or heteroaryl substituents by coupling the aryl halide with an organoboron compound, typically a boronic acid. nih.gov The bromine at the C4 position of the indazole ring is particularly well-suited for Suzuki-Miyaura cross-coupling. This method facilitates the synthesis of diverse biaryl structures, which are common motifs in biologically active molecules. nih.gov Optimized conditions often involve a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base like potassium carbonate, and a suitable solvent. nih.gov

Sonogashira Coupling : To introduce alkynyl groups, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with the aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This transformation can be performed under mild, basic conditions, making it applicable to the synthesis of complex molecules. wikipedia.org For the this compound scaffold, this reaction would primarily occur at the C4-bromo position to yield 4-alkynyl-6-chloro-1H-indazole-3-carbaldehydes.

Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines to the indazole core. organic-chemistry.org Both the bromo and chloro substituents on the indazole ring can potentially participate in Buchwald-Hartwig amination. By carefully selecting the catalyst, ligands (such as RuPhos or BrettPhos), and reaction conditions, it is often possible to achieve selective amination at the more reactive C4-Br position. nih.gov This provides a direct route to various N-substituted indazole derivatives. nih.gov

| Cross-Coupling Reaction | Functional Group Introduced | Typical Catalysts & Reagents | Primary Reaction Site |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃, Na₂CO₃), Arylboronic Acid | C4-Br |

| Sonogashira Coupling | Alkynyl | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N), Terminal Alkyne | C4-Br |

| Buchwald-Hartwig Amination | Primary/Secondary Amino | Pd Precatalyst (e.g., RuPhos, BrettPhos based), Base (e.g., LiHMDS, Cs₂CO₃), Amine | C4-Br |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is facilitated by the presence of strong electron-withdrawing groups on the ring. In the case of this compound, the indazole nucleus itself is an electron-deficient system, and this effect is significantly enhanced by the powerfully electron-withdrawing carbaldehyde group at the C3 position.

Both the bromine and chlorine atoms are potential leaving groups for an SNAr reaction. The reactivity towards SNAr is governed by two main factors:

Leaving Group Ability : Bromide is generally a better leaving group than chloride.

Electronic Activation : The rate of SNAr is greatest at positions that are ortho or para to a strong electron-withdrawing group.

Multicomponent Reactions Incorporating Halogenated Indazole Carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The aldehyde functionality of this compound makes it an ideal component for several well-known MCRs.

The indazole aldehyde can serve as the carbonyl component in reactions such as the Ugi, Passerini, or Groebke–Blackburn–Bienaymé (GBB) reactions. beilstein-journals.org For instance, in the GBB reaction, a heterocyclic amidine, an aldehyde, and an isocyanide react to form fused heterobicyclic products. beilstein-journals.org By employing this compound in such a reaction, it is possible to synthesize complex scaffolds that incorporate the di-halogenated indazole motif in a single step. This strategy allows for the creation of large and diverse chemical libraries for drug discovery, leveraging the indazole core which is a known pharmacophore. nih.gov The halogen atoms remain intact during these transformations, serving as synthetic handles for subsequent derivatization via the cross-coupling reactions described previously.

| Multicomponent Reaction | Reactant Types | Potential Product Scaffold |

|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) | Indazole-3-carbaldehyde, Heterocyclic Amidine, Isocyanide | Fused imidazo[1,2-x]indazole derivatives |

| Ugi Reaction | Indazole-3-carbaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivatives of indazole |

| Passerini Reaction | Indazole-3-carbaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide derivatives of indazole |

Computational and Cheminformatics Approaches to Halogenated Indazole Carbaldehyde Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, into the binding site of a macromolecular target, typically a protein. This method is crucial for identifying potential biological targets and estimating the binding affinity, which is a key indicator of the ligand's potential efficacy.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component in numerous compounds with a wide range of biological activities, including roles as kinase inhibitors. researchgate.net Consequently, derivatives of indazole are frequently investigated as potential therapeutic agents. For a compound like this compound, molecular docking simulations would be a primary step in identifying which proteins it may interact with. Potential targets for indazole derivatives include a variety of enzymes and receptors implicated in diseases like cancer and inflammation. For instance, studies on other indazole derivatives have explored their potential as inhibitors of targets such as Glycogen Synthase Kinase-3β (GSK-3β) and various kinases. researchgate.net

The process of molecular docking involves preparing the 3D structures of both the ligand and the protein. The ligand's structure can be optimized using computational chemistry methods. The protein structure is typically obtained from a public database like the Protein Data Bank (PDB). Docking software, such as AutoDock, is then used to systematically sample different conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding energy for each pose. nih.gov Lower binding energy values typically indicate a more stable protein-ligand complex and a higher predicted binding affinity.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein at the atomic level. This analysis is fundamental to understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. For this compound, the analysis would focus on how the different functional groups—the indazole core, the bromine and chlorine atoms, and the carbaldehyde group—contribute to binding.

The analysis of the docked poses reveals various types of non-covalent interactions, including:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, while the N-H group of the indazole can be a hydrogen bond donor. These interactions are highly directional and play a significant role in ligand binding and specificity.

Halogen Bonds: The bromine and chlorine atoms on the benzene (B151609) ring can participate in halogen bonds, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

Pi-Pi Stacking: The indazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

By visualizing and analyzing these interactions, researchers can predict the binding mode of this compound. This information is critical for structure-activity relationship (SAR) studies, where the goal is to understand how modifications to the ligand's structure affect its biological activity. For example, the docking results might suggest that replacing the bromine atom with a different group could lead to stronger interactions with the target protein.

| Potential Protein Target Class | Example PDB ID | Key Interaction Types with Indazole Scaffold | Potential Interacting Residues |

|---|---|---|---|

| Kinases | e.g., 6FEW (Renal Cancer Receptor) | Hydrogen Bonding, Hydrophobic Interactions | Amino acids in the hinge region, hydrophobic pocket residues |

| Glycogen Synthase Kinase-3β (GSK-3β) | - | Hydrogen Bonding, Pi-Pi Stacking | Val, Leu, Asp, Tyr |

| Lipoxygenases | - | Hydrophobic Interactions, Hydrogen Bonding | His, Leu, Gln, Phe |

Quantum Chemical Calculations (DFT, HOMO-LUMO, MESP) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.gov These methods provide detailed information about the geometry, stability, and reactivity of a compound like this compound. DFT calculations are often performed using software packages like GAUSSIAN, with basis sets such as B3LYP/6-311+G(d,p) being commonly employed for accurate results. nih.gov

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal how the halogen and carbaldehyde substituents influence the planarity and dimensions of the indazole ring system.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. The results of these calculations can be compared with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy, to confirm the molecular structure. Each calculated vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. This analysis helps in the definitive assignment of the absorption bands observed in the experimental spectra.

DFT calculations provide valuable electronic descriptors that help in understanding the chemical reactivity and intermolecular interactions of a molecule. Two of the most important descriptors are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: These are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For a series of related compounds, the HOMO-LUMO gap can be correlated with their biological activity.

Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the surface of a molecule. It provides a visual representation of the charge distribution and is extremely useful for predicting how a molecule will interact with other molecules, including biological targets. The MESP map is color-coded to indicate different regions of electrostatic potential:

Red regions indicate areas of negative electrostatic potential, which are typically rich in electrons and are attractive to electrophiles. These regions are often associated with lone pairs of electrons on atoms like oxygen and nitrogen.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and attractive to nucleophiles. These are often found around hydrogen atoms bonded to electronegative atoms.

Green regions denote areas of neutral potential.

For this compound, the MESP map would highlight the electronegative regions around the nitrogen atoms of the pyrazole (B372694) ring and the carbonyl oxygen, and the electropositive regions around the N-H proton. This information is invaluable for understanding its hydrogen bonding capabilities and other non-covalent interactions.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| 4-Fluoro-1H-indazole | -6.83 | -0.87 | 5.96 |

| 4-Chloro-1H-indazole | -6.88 | -1.14 | 5.74 |

| 4-Bromo-1H-indazole | -6.91 | -1.22 | 5.69 |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Analysis

While molecular docking provides a static picture of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

An MD simulation begins with the docked protein-ligand complex from a molecular docking study. The system is then placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the atomic movements over a period of time, usually in the nanosecond to microsecond range.

The trajectory from an MD simulation can be analyzed to assess several key aspects:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and is stable.

Flexibility of the Protein: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of the protein that are flexible or rigid. This can reveal how ligand binding affects the protein's dynamics.

Conformational Analysis: MD simulations allow for the exploration of different conformations of the ligand within the binding site. This can reveal alternative binding modes that may not have been identified in the initial docking study.

Binding Free Energy Calculations: More advanced techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.

For this compound, an MD simulation of its complex with a potential protein target would be essential to validate the docking results and to gain a deeper understanding of the dynamics and stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, untested compounds and to guide the design of more potent molecules.

The development of a QSAR model involves several steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is required. This dataset should include a range of structurally diverse compounds with varying levels of activity.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. This ensures that the model is robust and can make accurate predictions for new compounds.

For a class of compounds like halogenated indazole carbaldehydes, a QSAR study could be performed to understand how different substituents on the indazole ring affect their activity against a particular biological target. For example, a QSAR model could be developed for a series of indazole derivatives as anticancer agents. nih.gov The resulting model would provide insights into which structural features are important for activity. The contour maps generated from 3D-QSAR studies can visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a clear guide for the design of new, more effective compounds. nih.gov

2D and 3D QSAR Models for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the physicochemical properties of molecules with their biological activities. In the research of indazole derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR models are employed to understand how structural modifications influence their therapeutic effects, such as anticancer or anti-inflammatory potential.

2D-QSAR studies for indazole derivatives typically analyze a series of compounds to identify key molecular descriptors that impact their activity. These descriptors can include physicochemical properties like hydrophobicity, electronic effects, and steric factors, as well as topological indices that describe the molecule's two-dimensional structure. By generating a mathematical equation, these models can predict the biological activity of new, unsynthesized indazole compounds, guiding the design of more potent derivatives. For instance, a 2D-QSAR model might reveal that increasing the hydrophobicity at a certain position on the indazole ring leads to enhanced activity.

3D-QSAR models provide a more detailed, three-dimensional perspective. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D grid maps around aligned indazole molecules. These maps visualize regions where changes in steric (shape and size) and electrostatic (charge distribution) fields positively or negatively affect biological activity. For example, a CoMFA map might show a green-colored region near a specific substituent, indicating that bulkier groups are favored for higher activity, while a red-colored region might suggest that electronegative groups are detrimental. These visual models are invaluable for medicinal chemists, as they provide a clear structural framework for designing new derivatives with optimized interactions with their biological target.

In Silico ADMET Profiling (Theoretical Pharmacokinetic Attributes)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of modern drug discovery, allowing researchers to predict the pharmacokinetic and safety properties of a compound using computational methods before it is synthesized. For a compound like this compound, early-stage ADMET profiling helps to identify potential liabilities that could lead to failure in later stages of drug development. These predictive models use the chemical structure of the molecule to calculate key physicochemical and pharmacokinetic parameters.

The theoretical pharmacokinetic profile of this compound can be estimated by calculating several key molecular descriptors. These include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (Log P), and the logarithm of the aqueous solubility (Log S).

Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). It is a strong predictor of a drug's ability to be absorbed and to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability.

Lipophilicity (Log P) measures the compound's affinity for a lipid-like environment compared to an aqueous one. This property is crucial for a drug's ability to cross biological membranes. An optimal Log P value is necessary for good absorption and distribution.

Water Solubility (Log S) indicates how well a compound dissolves in water. Adequate solubility is essential for a drug to be absorbed and transported throughout the body.

The calculated values for these properties for this compound are summarized in the table below.

| Descriptor | Value | Significance in Pharmacokinetics |

| TPSA (Ų) | 58.00 | Influences membrane permeability and oral bioavailability. |

| Log P | 2.89 | Indicates lipophilicity, affecting absorption and distribution. |

| Log S | -3.33 | Predicts aqueous solubility, crucial for absorption and formulation. |

The ability of a drug to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is fundamental to its efficacy. In silico models predict membrane permeability based on the physicochemical properties of the molecule, primarily its size, lipophilicity (Log P), and polarity (TPSA).

For this compound, the calculated Log P value of 2.89 suggests a moderate level of lipophilicity, which is generally favorable for passive diffusion across cell membranes. The TPSA value of 58.00 Ų is also within a range typically associated with good oral bioavailability and cell permeability. Computational models integrate these parameters to estimate the likelihood that the compound will be effectively absorbed after administration and distributed to its site of action. These predictions are crucial for prioritizing compounds in the early stages of research and for guiding structural modifications to enhance their drug-like properties.

Structure Activity Relationship Sar Insights for Halogenated Indazole Derivatives Featuring a Carbaldehyde Moiety

Impact of Halogen Substitutions (Bromine at C4, Chlorine at C6) on Biological Activity and Selectivity

The presence, type, and position of halogen atoms on the indazole core are critical determinants of biological activity. The specific 4-bromo and 6-chloro substitution pattern creates a unique electronic and steric environment that significantly influences the molecule's interaction with biological targets.

Modulation of Electronic Properties : Both bromine and chlorine are electron-withdrawing groups, which can alter the pKa of the indazole ring and affect its ability to participate in hydrogen bonding and other non-covalent interactions with protein residues. The combined effect of a bromo group at C4 and a chloro group at C6 can lead to a distinct electron density distribution across the bicyclic system, which is crucial for target recognition.

Lipophilicity and Bioavailability : Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic properties. The specific contribution of bromine and chlorine at positions C4 and C6 can be optimized to balance solubility and permeability, which are key factors for oral bioavailability.

Interaction with Target Proteins : Halogen atoms can participate in specific halogen bonds with electron-rich pockets in a protein's active site. These interactions, though often weaker than traditional hydrogen bonds, can be highly directional and contribute significantly to binding affinity and selectivity. SAR studies on various indazole series have shown that halogen substitutions can dramatically alter inhibitory potency against targets like kinases and other enzymes.

Metabolic Stability : The C-H bonds on the benzene (B151609) ring of the indazole are potential sites for metabolic oxidation. Substituting these positions with halogens like bromine and chlorine can block these metabolic pathways, leading to increased metabolic stability and a longer half-life in the body.

Differential Reactivity for Synthesis : The di-halogenated pattern of 4-bromo-6-chloro-1H-indazole offers opportunities for selective chemical reactions. The bromine at C4 and chlorine at C6 can exhibit different reactivity under various cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the regioselective introduction of diverse substituents. This feature makes the 4-bromo-6-chloro-1H-indazole scaffold a valuable building block for creating libraries of compounds for drug discovery.

The following table summarizes the general impact of halogen substitutions on the properties of indazole derivatives.

| Feature | Impact of Bromine (C4) and Chlorine (C6) Substitution |

| Electronic Effect | Electron-withdrawing, modifies ring pKa and interaction potential. |

| Lipophilicity | Increases lipophilicity, potentially enhancing membrane permeability. |

| Binding Affinity | Can form specific halogen bonds, contributing to target affinity and selectivity. |

| Metabolic Stability | Blocks sites of oxidation, potentially increasing in vivo half-life. |

| Synthetic Versatility | Provides reactive handles for further chemical modification. |

Role of the C3-Carbaldehyde Group in Modulating Ligand-Target Interactions

The carbaldehyde (–CHO) group at the C3 position of the indazole ring is a key functional group that plays a multifaceted role in mediating interactions with biological targets. Its electronic properties and ability to act as both a hydrogen bond acceptor and a precursor for other functional groups make it a critical component in the SAR of this compound class.

Hydrogen Bonding : The oxygen atom of the aldehyde is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a target protein. This interaction can be crucial for anchoring the ligand in the correct orientation within the binding site.

Dipole-Dipole Interactions : The carbonyl moiety possesses a significant dipole moment, which can engage in favorable dipole-dipole or ion-dipole interactions with polar residues in the active site, further enhancing binding affinity.

Synthetic Handle : The aldehyde group is a versatile chemical handle for further synthetic modifications. nih.gov It can be readily converted into a variety of other functional groups, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or various heterocyclic rings. This allows for extensive exploration of the chemical space around the C3 position to optimize potency, selectivity, and pharmacokinetic properties. For instance, SAR studies on 1H-indazole-3-carboxamide derivatives have shown that this moiety is critical for activity. nih.gov

Covalent Interactions : In some cases, the electrophilic nature of the aldehyde carbon can allow for the formation of a reversible or irreversible covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in the target protein's active site. This can lead to highly potent and long-acting inhibition.

The versatility of the C3-carbaldehyde group is a key asset in drug design, providing a platform for generating diverse libraries of compounds with tailored biological activities.

Influence of Substituent Effects (Electronic and Steric) on Indazole Derivative Efficacy

Steric Effects : Steric hindrance, or the spatial arrangement of atoms, plays a critical role in how a ligand fits into its binding site. rsc.orgmdpi.com

The bromine atom at C4 is larger than the chlorine atom at C6, creating a specific steric footprint that must be accommodated by the target protein.

The C3-carbaldehyde group, while relatively small, imposes specific conformational constraints on the molecule and any derivatives synthesized from it.

The interplay between the size and position of these substituents can dictate the optimal binding conformation and prevent unfavorable steric clashes with the protein, thereby enhancing selectivity for the intended target over off-targets.

Systematic SAR studies often involve modifying these substituents to probe the electronic and steric requirements of the target binding site, guiding the optimization of lead compounds. rsc.org

Positional Isomerism (e.g., N1 vs. N2) and its Implications for SAR

The indazole ring contains two nitrogen atoms in the pyrazole (B372694) moiety, allowing for substitution at either the N1 or N2 position. This positional isomerism is a critical aspect of indazole SAR, as the location of the substituent can have a profound impact on the molecule's three-dimensional shape, electronic properties, and biological activity.

Thermodynamic Stability : The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov However, the regioselectivity of N-alkylation or N-arylation reactions can be influenced by reaction conditions, leading to mixtures of N1 and N2 isomers. nih.govnih.gov

Differential Biological Activity : N1- and N2-substituted isomers often exhibit significantly different biological activities and selectivities. The position of the substituent alters the vector and presentation of functional groups to the target protein. For example, in a series of kinase inhibitors, an N1-substituted indazole might place a key interacting moiety in a position that leads to potent inhibition, while the corresponding N2-isomer is inactive due to an inability to form the same critical interactions.

Physicochemical Properties : The position of the N-substituent can also affect the molecule's physicochemical properties, such as solubility, lipophilicity, and crystal packing. These properties, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Challenges : The synthesis of a specific N1 or N2 isomer can be challenging, often requiring carefully designed synthetic strategies to control regioselectivity. nih.gov The ability to selectively synthesize and isolate the desired regioisomer is a crucial step in developing an indazole-based therapeutic agent. researchgate.net

The table below illustrates the general differences between N1 and N2 isomers.

| Property | N1-Substituted Indazole | N2-Substituted Indazole |

| Stability | Generally the more thermodynamically stable isomer. nih.gov | Generally the less stable isomer. |

| Biological Activity | Activity is highly dependent on the specific target and binding mode. | Often exhibits a different activity profile compared to the N1 isomer. |

| Synthesis | Regioselectivity can be controlled under thermodynamic conditions. nih.gov | Regioselectivity may be favored under kinetic control or specific reaction conditions. nih.gov |

| 3D Shape | Different spatial orientation of substituents compared to the N2 isomer. | Different spatial orientation of substituents compared to the N1 isomer. |

Design Strategies Based on SAR for Optimized Potency and Specificity

The insights gained from SAR studies on halogenated indazole derivatives are invaluable for the rational design of new compounds with improved potency and selectivity. nih.gov

Scaffold Hopping and Bioisosteric Replacement : SAR data can guide the replacement of the indazole core with other privileged scaffolds or the replacement of specific substituents with bioisosteres to improve properties while maintaining key interactions.

Fragment-Based Drug Design (FBDD) : Small fragments corresponding to different parts of the indazole derivative can be screened for binding to the target. SAR information helps in linking these fragments together to build a potent inhibitor. This approach was used to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov

Structure-Based Drug Design (SBDD) : When the 3D structure of the target protein is known (e.g., from X-ray crystallography), SAR data can be used in conjunction with molecular modeling to design compounds that fit optimally into the binding site. This allows for the rational introduction of substituents that can form specific, affinity-enhancing interactions.

Optimization of Halogenation Pattern : SAR studies can reveal the optimal halogen (F, Cl, Br, I) and substitution pattern on the indazole ring for a given target. This involves synthesizing and testing a matrix of analogues to identify the combination that provides the best balance of potency, selectivity, and pharmacokinetic properties.

Exploiting the C3-Position : The C3-carbaldehyde serves as a key diversification point. By systematically exploring a range of functionalities at this position (e.g., amides, sulfonamides, heterocycles), medicinal chemists can probe the specific requirements of the binding site and optimize ligand-target interactions. For example, studies on 1H-indazole-3-carboxamide derivatives identified them as potent and selective PAK1 inhibitors. nih.gov

Through these iterative design strategies, the 4-bromo-6-chloro-1H-indazole-3-carbaldehyde scaffold can be elaborated into highly optimized clinical candidates for a range of diseases.

Molecular Mechanisms and Pre Clinical Biological Relevance of Halogenated Indazole Carbaldehyde Derivatives

Enzyme Inhibition Mechanisms (In Vitro Studies)

There are no available in vitro studies that characterize the enzyme inhibition mechanisms of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde.

Kinase Inhibition

No data was found regarding the ability of this compound to inhibit any kinase, including but not limited to Tyrosine Kinases, Serine/Threonine Kinases, TTK, Pim Kinases, FGFR, ASK1, ALK, Aurora Kinases, EGFR, or VEGFR.

Metabolic Enzyme Inhibition

There is no information available on the potential for this compound to inhibit metabolic enzymes such as the Aromatase Enzyme, IDO1, Glucokinase, COX-2, Trypanothione Reductase, or Human Serum Paraoxonase 1.

Other Enzyme Systems

No studies were identified that investigated the inhibitory effects of this compound on other enzyme systems, including HIV Protease, Rho Kinase, Acetylcholinesterase, Monoamine Oxidase B, or DNA Gyrase.

Receptor Modulation and Signaling Pathway Interference

There is no publicly available research on the modulation of receptors or interference with signaling pathways by this compound.

Guanylyl Cyclase (sGC) Activation and cGMP Pathway Modulation

No information exists in the literature regarding the activation of soluble Guanylyl Cyclase (sGC) or modulation of the cGMP pathway by this compound.

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

There are no findings to suggest that this compound has any inhibitory effect on Hypoxia-Inducible Factor-1 (HIF-1).

Data Tables

Due to the absence of research data for this compound, no data tables can be generated.

NF-κB Pathway Modulation

There is currently no publicly available research that specifically investigates the modulatory effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation, making it a significant target in drug discovery. However, studies detailing whether this particular compound acts as an inhibitor or activator of this pathway, or the specific molecular interactions involved, have not been reported.

ASK1-p38/JNK Signaling Pathway Regulation

Similarly, the scientific literature lacks specific data on the regulation of the ASK1-p38/JNK (Apoptosis Signal-regulating Kinase 1/p38 Mitogen-Activated Protein Kinase/c-Jun N-terminal Kinase) signaling pathway by this compound. This pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. While the broader family of indazole derivatives has been explored for their impact on various kinase pathways, the specific role of this compound in modulating ASK1 and its downstream targets, p38 and JNK, remains uncharacterized.

In Vitro Anti-proliferative and Cytostatic Activities (Mechanistic Aspects)

Cell Line Studies and Mechanistic Insights into Growth Inhibition

Detailed investigations into the in vitro anti-proliferative effects of this compound across different human cancer cell lines have not been published. Consequently, there are no specific mechanistic insights, such as IC50 values or detailed studies on cell cycle arrest and apoptosis induction, for this particular compound.

Microtubule Targeting Agents (In Vitro)

The potential for this compound to act as a microtubule-targeting agent has not been specifically reported. Although the indazole scaffold is present in some compounds that are known to interact with tubulin and disrupt microtubule dynamics, direct evidence of this mechanism for the specified compound is absent from the current literature.

Pre-clinical Antimicrobial and Antiparasitic Efficacy (Mechanistic Elucidation)

The antimicrobial and antiparasitic properties of this compound are not well-documented.

Antibacterial and Antifungal Mechanisms

While some novel 4-bromo-1H-indazole derivatives have been investigated as potential antibacterial agents through the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein, specific studies detailing the antibacterial and antifungal mechanisms of this compound are not available. nih.gov There is no specific data on its spectrum of activity against various bacterial and fungal strains or its precise mode of action.

Antiprotozoal and Antimalarial Activities (e.g., Trypanosoma cruzi, Plasmodium falciparum)

No studies were identified that investigated the efficacy of this compound against protozoan parasites such as Trypanosoma cruzi or the malarial parasite Plasmodium falciparum. The scientific record lacks any data, including inhibitory concentrations (IC₅₀), selectivity indices, or mechanistic studies related to this specific compound's activity against these organisms.

In Vitro Antioxidant Properties and Mechanisms

Similarly, a thorough search did not yield any publications detailing the in vitro antioxidant capacity of this compound. There is no available information regarding its potential to scavenge free radicals, chelate metals, or act through any other antioxidant mechanism. Consequently, no data tables or detailed research findings on this subject can be provided.

While research exists on other halogenated indazole derivatives and their various biological activities, the strict focus on this compound as per the instructions prevents the inclusion of data from related but structurally distinct compounds. Further experimental research is required to determine the biological properties of this specific molecule.

Future Directions and Emerging Research Avenues in Halogenated Indazole Carbaldehyde Chemistry and Biology

Development of Advanced Synthetic Methodologies for Polyfunctionalized Indazoles

The continued importance of polyfunctionalized indazoles in drug discovery necessitates the development of more efficient, selective, and sustainable synthetic methods. While traditional methods for indazole synthesis exist, contemporary research is focused on advanced strategies that offer greater control over substitution patterns and functional group tolerance.

Future efforts in this area are likely to concentrate on:

C-H Functionalization: Direct C-H activation and functionalization are emerging as powerful tools for the late-stage modification of heterocyclic scaffolds. nih.gov Methodologies that allow for the selective introduction of substituents onto the indazole core without the need for pre-functionalized starting materials are highly desirable. This could involve transition-metal-catalyzed reactions that target specific C-H bonds, enabling the rapid generation of diverse compound libraries.

Flow Chemistry: The use of continuous flow reactors for the synthesis of indazoles and their derivatives offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Flow chemistry can be particularly beneficial for hazardous reactions or for optimizing multi-step sequences.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient way to forge new bonds under environmentally friendly conditions. This technology could be applied to the synthesis of complex indazole derivatives through novel radical-mediated pathways.

Multi-component Reactions: One-pot, multi-component reactions that allow for the assembly of polyfunctionalized indazoles from simple starting materials are of significant interest for their efficiency and atom economy. nih.gov

These advanced synthetic methodologies will be crucial for accessing novel chemical space around the halogenated indazole carbaldehyde scaffold and for the efficient production of key intermediates and final drug candidates.

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. nih.govaacrjournals.org For halogenated indazole carbaldehydes, this integrated approach is essential for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Key aspects of this integrated approach include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques can be used to design ligands that fit precisely into the active site. nih.gov Molecular docking simulations can predict the binding modes and affinities of novel indazole derivatives, guiding the selection of the most promising candidates for synthesis and experimental testing. For example, docking studies have been used to understand the binding of indazole-based inhibitors to the ATP-binding site of various kinases. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed. By analyzing the relationship between the chemical structures of a series of indazole derivatives and their biological activities, predictive models can be built to guide the design of new compounds with enhanced properties.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more realistic representation of the biological environment. aacrjournals.orgresearchgate.net These simulations can be used to assess the stability of binding interactions and to calculate binding free energies, providing a more accurate prediction of a compound's potency.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic properties of indazole derivatives, helping to understand their reactivity and interaction with biological targets at a subatomic level.

The iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the rapid optimization of lead compounds, reducing the time and cost associated with drug discovery.

Exploration of Novel Biological Targets and Mechanistic Pathways

While indazole derivatives are well-established as inhibitors of protein kinases, there is a growing interest in exploring their activity against other biological targets and in elucidating their underlying mechanisms of action. rsc.orgnih.gov The unique structural and electronic properties of halogenated indazole carbaldehydes make them attractive candidates for targeting a wide range of proteins implicated in disease.

Emerging research in this area is focused on:

Epigenetic Targets: There is increasing interest in developing inhibitors of epigenetic modifying enzymes, such as histone deacetylases (HDACs) and methyltransferases, which play a critical role in cancer and other diseases. The indazole scaffold could serve as a template for the design of novel epigenetic modulators.

Protein-Protein Interactions (PPIs): Targeting PPIs represents a challenging but potentially rewarding area of drug discovery. The rigid indazole core can be used to position functional groups in specific orientations to disrupt key PPIs involved in disease progression. For instance, scaffold hopping from an indole (B1671886) to an indazole core has been used to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govnih.gov

Metabolic Enzymes: Altered cellular metabolism is a hallmark of many diseases, including cancer. Indazole derivatives could be designed to inhibit key metabolic enzymes, offering a novel therapeutic strategy.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that are the targets of a significant proportion of currently marketed drugs. The development of novel indazole-based ligands for GPCRs could lead to new treatments for a variety of conditions.

The identification of novel biological targets and a deeper understanding of the mechanistic pathways through which halogenated indazole carbaldehyde derivatives exert their effects will open up new therapeutic opportunities.

Design of Indazole-Based Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes and for identifying and validating new drug targets. rsc.org The indazole scaffold, with its tunable photophysical and chemical properties, is well-suited for the development of such probes.

Future directions in this field include:

Fluorescent Probes: By functionalizing the indazole core with fluorophores, it is possible to create probes for fluorescence imaging of live cells. nih.govresearchgate.net These probes can be designed to selectively label specific organelles, such as mitochondria or lipid droplets, or to respond to changes in the cellular environment, such as pH or the presence of specific ions.

Photoaffinity Labels: Photoaffinity labeling is a powerful technique for identifying the protein targets of a bioactive compound. An indazole-based probe can be designed with a photoreactive group that, upon irradiation with light, forms a covalent bond with its binding partner, allowing for its identification by mass spectrometry.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag onto an indazole derivative allows for the affinity-based purification of its protein targets using streptavidin-coated beads. This "chemical proteomics" approach is a valuable tool for target deconvolution.

The development of a diverse toolkit of indazole-based chemical probes will greatly facilitate the study of cellular biology and accelerate the drug discovery process.

Considerations for Scaffold Diversification and Lead Optimization

Scaffold diversification and lead optimization are critical stages in the development of a new drug. Starting from a promising hit compound, such as a derivative of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, medicinal chemists employ a variety of strategies to improve its drug-like properties.

Key considerations in this process include:

Structure-Activity Relationship (SAR) Studies: SAR studies involve the systematic modification of a lead compound's structure and the evaluation of the effects of these changes on its biological activity. nih.govnih.gov For halogenated indazole carbaldehydes, this could involve varying the nature and position of the halogen substituents, modifying the aldehyde group, or introducing substituents at the N1 position of the indazole ring.

Improvement of Physicochemical Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Medicinal chemists can modify the structure of an indazole derivative to improve its solubility, permeability, and metabolic stability. For example, the introduction of polar groups can increase solubility, while blocking sites of metabolism can improve a compound's half-life.

Selectivity Profiling: It is often desirable for a drug to be highly selective for its intended target to minimize off-target effects and toxicity. By comparing the activity of an indazole derivative against a panel of related proteins, its selectivity profile can be determined, and structural modifications can be made to enhance it.

Scaffold Hopping: In some cases, it may be beneficial to replace the indazole core with a different heterocyclic scaffold that retains the key pharmacophoric features but has improved properties. nih.govnih.gov This "scaffold hopping" approach can lead to the discovery of novel chemical series with distinct intellectual property profiles.

Through a combination of these strategies, a promising but imperfect lead compound can be transformed into a clinical candidate with the desired profile of potency, selectivity, and drug-like properties.

Data Tables

Table 1: Predicted Spectroscopic Data for this compound

Note: The following data are predicted values based on the analysis of structurally similar compounds and have not been experimentally confirmed.

| Parameter | Predicted Value |

| ¹H NMR (in DMSO-d₆) | |

| δ ~14.0 ppm | (br s, 1H, N-H) |

| δ ~10.1 ppm | (s, 1H, CHO) |

| δ ~8.0-8.2 ppm | (d, 1H, Ar-H) |

| δ ~7.8-8.0 ppm | (d, 1H, Ar-H) |

| ¹³C NMR (in DMSO-d₆) | |

| δ ~188 ppm | (C=O) |

| δ ~145 ppm | (Ar-C) |

| δ ~142 ppm | (Ar-C) |

| δ ~130 ppm | (Ar-C) |

| δ ~125 ppm | (Ar-C) |

| δ ~120 ppm | (Ar-C) |

| δ ~115 ppm | (Ar-C) |

| δ ~110 ppm | (Ar-C) |

| IR Spectroscopy (cm⁻¹) | |

| 3200-3400 | N-H stretch |

| 1660-1680 | C=O stretch (aldehyde) |

| 1600-1620 | C=C stretch (aromatic) |

| 1000-1100 | C-Cl stretch |

| 500-600 | C-Br stretch |

| Mass Spectrometry | |

| [M+H]⁺ | m/z ~275, 277, 279 |

Table 2: Biological Activities of Representative Indazole Derivatives

| Compound Class | Target | Biological Activity | Therapeutic Area |

| Indazole-Pyridine Derivatives | Akt Kinases | Potent and selective inhibition | Cancer |

| Halogenated Indazole-3-Carboxamides | CB1 Receptor | Agonist activity | Research Chemical |

| Indazole-based Diarylureas | c-Kit Kinase | Antiproliferative activity | Cancer |

| Disubstituted 1H-Indazoles | IDO1 | Enzyme inhibition | Cancer |

| Indazole-3-Carboxylic Acids | MCL-1/BCL-2 | Dual inhibition | Cancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The compound can be synthesized via halogenation and formylation reactions on the indazole core. Key steps include:

- Halogen introduction : Bromine and chlorine groups are typically introduced using electrophilic substitution or metal-catalyzed coupling reactions under controlled temperatures (0–5°C for bromine ).